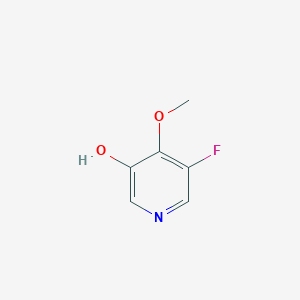

5-Fluoro-4-methoxypyridin-3-ol

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences and Applied Research

Pyridine and its derivatives are fundamental scaffolds in a multitude of applications, ranging from medicinal chemistry to materials science. researchgate.netsciencepublishinggroup.com These six-membered heteroaromatic rings, containing one nitrogen atom, are integral components of many natural products, including essential vitamins and alkaloids. researchgate.net Their versatility in drug design is widely acknowledged, with pyridine-based structures forming the backbone of numerous pharmaceutical agents. researchgate.netnih.gov The pyridine motif is found in drugs with a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, antidiabetic, antimalarial, and anti-inflammatory properties. nih.govnih.gov The significance of these compounds is underscored by the large volume of research dedicated to synthesizing and exploring new pyridine analogues to uncover novel mechanisms of action and therapeutic leads. nih.gov

Influence of Halogenation (Fluorine) and Alkoxylation (Methoxy) on Pyridine Ring Systems

The introduction of substituents, such as halogens and alkoxy groups, onto the pyridine ring dramatically influences its electronic properties, reactivity, and biological activity. Halogenation, particularly with fluorine, is a critical strategy in medicinal chemistry. nih.gov The selective installation of a carbon-halogen bond is a vital transformation as it provides a handle for subsequent bond-forming reactions, enabling the diversification of compound libraries for structure-activity relationship (SAR) studies. nih.gov However, the halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. nih.govdigitellinc.com Specifically, direct electrophilic aromatic substitution on the pyridine ring is an electronically mismatched process. nih.gov

The presence of a methoxy (B1213986) group, an electron-donating substituent, can modulate the reactivity of the pyridine ring. In the context of 5-Fluoro-4-methoxypyridin-3-ol, the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy and hydroxyl groups creates a unique electronic environment that can influence its chemical behavior and potential biological interactions.

Structural Context of this compound within the Broader Pyridinol Class

While specific research on this compound itself is not extensively detailed in publicly available literature, its structural motifs are found in more complex molecules that are the subject of active investigation. For instance, the 3-fluoro-4-methoxypyridinyl moiety is a key component of the investigational drug Feniralstat. nih.gov

Overview of Current Research Trends and Unexplored Avenues

Current research in pyridine chemistry is heavily focused on the development of novel synthetic methodologies to achieve regioselective functionalization. nih.gov The synthesis of halopyridines, in particular, remains an area of active development due to their importance as synthetic intermediates. nih.govnih.gov

While the broader class of substituted pyridines is well-explored, specific compounds like this compound represent a largely unexplored chemical entity in terms of its standalone properties and potential applications. Future research could focus on the development of efficient synthetic routes to this compound, a detailed characterization of its physicochemical properties, and an exploration of its reactivity in various chemical transformations. Furthermore, computational studies could provide insights into its electronic structure and potential as a ligand for various biological targets. The exploration of its potential as a building block for more complex molecules in medicinal and materials science also presents a promising avenue for future research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6FNO2 |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

5-fluoro-4-methoxypyridin-3-ol |

InChI |

InChI=1S/C6H6FNO2/c1-10-6-4(7)2-8-3-5(6)9/h2-3,9H,1H3 |

InChI Key |

LJLCNIRYSGFIFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 5-Fluoro-4-methoxypyridin-3-ol

A retrosynthetic analysis of this compound reveals several potential strategic disconnections. The most logical approach involves disconnecting the C-F, C-O (methoxy), and C-O (hydroxyl) bonds from the pyridine (B92270) ring at a late stage. This leads to a polysubstituted pyridine precursor. Key disconnections could involve:

C-F Bond Formation: This disconnection points towards an electrophilic or nucleophilic fluorination of a suitably activated pyridinol or pyridine derivative.

C-O (Methoxy) Bond Formation: This suggests a nucleophilic aromatic substitution (SNAr) reaction with methoxide (B1231860) on a pyridine ring bearing a good leaving group at the 4-position, or an O-methylation of a corresponding pyridin-4-one.

C-O (Hydroxyl) Bond Formation: This could arise from the hydrolysis of an ester or ether protecting group, or potentially from the reduction of a corresponding pyridin-3-one.

A convergent strategy, where pre-functionalized fragments are combined, could also be envisioned. This might involve the condensation of smaller, functionalized building blocks to construct the pyridine ring itself. baranlab.org

Established and Novel Synthetic Routes to Fluorinated and Methoxylated Pyridinols

The synthesis of pyridines with specific substitution patterns often requires a combination of classic and modern synthetic methods. The construction of the this compound framework would likely draw upon the following key transformations.

Nucleophilic Aromatic Substitution (SNAr) in Pyridine Ring Construction and Functionalization

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. matanginicollege.ac.in The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C-2 and C-4 positions towards nucleophilic attack. matanginicollege.ac.inechemi.com This inherent reactivity can be harnessed to introduce substituents like the methoxy (B1213986) group at the 4-position.

It's important to note that while attack at C-2 and C-4 is generally favored, the regioselectivity can be influenced by the presence of other substituents and the reaction conditions. echemi.comyoutube.com

Electrophilic Fluorination and Halogenation Strategies

The introduction of a fluorine atom onto a pyridine ring can be achieved through electrophilic fluorination. wikipedia.orgnih.gov Reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) are commonly employed for this purpose. wikipedia.org The site of fluorination is directed by the existing substituents on the pyridine ring. For the target molecule, direct fluorination of a 4-methoxypyridin-3-ol (B121068) precursor would likely lead to a mixture of isomers, making regiocontrol a significant challenge.

A more controlled approach might involve the fluorination of a pre-functionalized pyridine where the desired regioselectivity is enforced by steric or electronic factors. For instance, a bulky protecting group at a neighboring position could direct the incoming electrophile. Alternatively, a directed metalation followed by quenching with an electrophilic fluorine source could provide the desired isomer.

Halogenation, particularly bromination or chlorination, can serve as a precursor to fluorination via a halogen exchange (Halex) reaction. However, direct electrophilic halogenation of pyridinols can also suffer from a lack of regioselectivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of functionalized pyridines. nih.govorganic-chemistry.org This reaction allows for the formation of carbon-carbon bonds by coupling a pyridine-based halide or triflate with a boronic acid or ester. nih.govresearchgate.net

In the context of synthesizing this compound, a Suzuki-Miyaura coupling could be employed to build the pyridine core itself or to introduce one of the substituents. For example, a dihalopyridine could be selectively coupled with a methoxy-containing boronic acid, followed by the introduction of the fluorine and hydroxyl groups. The tolerance of the Suzuki-Miyaura reaction to a wide range of functional groups makes it a versatile strategy. nih.gov However, the presence of basic nitrogen heterocycles can sometimes inhibit the palladium catalyst, requiring careful selection of ligands and reaction conditions. yonedalabs.com

Multi-step Convergent and Divergent Synthetic Pathways

Given the specific arrangement of substituents in this compound, a multi-step synthetic pathway is inevitable. Both convergent and divergent strategies can be considered.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of related compounds, including the target molecule. nih.govrsc.org For example, a suitably substituted pyridine could be synthesized and then subjected to a series of functionalization reactions to introduce the fluorine, methoxy, and hydroxyl groups in a stepwise manner. This approach is often useful for creating a library of related compounds for structure-activity relationship studies.

Regioselectivity and Stereoselectivity Control in Pyridine Synthesis

Controlling regioselectivity is paramount in the synthesis of polysubstituted pyridines. nih.govnih.govrsc.org The inherent electronic properties of the pyridine ring favor substitution at the 2-, 4-, and 6-positions for nucleophilic attack and at the 3- and 5-positions for electrophilic attack. matanginicollege.ac.inyoutube.com However, these preferences can be overridden by the directing effects of existing substituents.

For the synthesis of this compound, achieving the desired 3,4,5-substitution pattern requires careful strategic planning. Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization. A directing group, such as a protected hydroxyl or an amide, can direct a strong base to deprotonate the adjacent position, which can then be quenched with an electrophile.

Stereoselectivity is not a primary concern for the final aromatic product, this compound, as it is achiral. However, during the synthetic sequence, stereocenters may be introduced and subsequently eliminated. If any of the synthetic intermediates are chiral, controlling their stereochemistry could be important for the efficiency of subsequent steps.

Catalytic Approaches in the Synthesis of this compound and Analogues

The synthesis of polysubstituted pyridines like this compound often requires strategic and efficient methodologies. Catalytic approaches offer significant advantages in terms of selectivity, yield, and sustainability.

While a direct, one-pot catalytic synthesis of this compound is not extensively documented, several catalytic strategies for the synthesis of related substituted pyridines can be adapted. Ruthenium-catalyzed ring-closing metathesis (RCM) of acyclic dienes has been successfully employed for the synthesis of substituted 3-hydroxypyridines. This method involves the cyclization of a nitrogen-containing diene followed by an elimination or oxidation/deprotection sequence to yield the aromatic pyridinol ring. researchgate.net

Another promising approach involves the use of bio-based feedstocks. For instance, 3-hydroxypyridines have been synthesized from furfural, a renewable platform chemical, using heterogeneous catalysts. This highlights a move towards more sustainable synthetic routes.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the synthesis of aryl-substituted pyridine analogs. These reactions allow for the introduction of various aryl or heteroaryl groups onto the pyridine core, starting from a halogenated pyridine precursor.

The introduction of the fluorine atom can be achieved through electrophilic fluorination of a suitable pyridine precursor. The regioselectivity of this reaction is crucial and can be influenced by the existing substituents on the ring and the choice of fluorinating agent. Similarly, the methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated pyridine ring.

Derivatization Chemistry of this compound

The functional groups present in this compound—a hydroxyl group, a fluorine atom, and a methoxy group on a pyridine ring—offer multiple avenues for derivatization, enabling the synthesis of a diverse library of analogs with potentially enhanced properties.

Functionalization of the Hydroxyl Group

The hydroxyl group at the 3-position is a key site for derivatization. It can readily undergo various reactions to form ethers, esters, and other functional moieties. For instance, the reaction of 3-hydroxypyridines with electrophiles like 1-chloro-2,4,6-trinitrobenzene has been shown to occur at the oxygen atom, yielding the corresponding ether. chemicalbook.com

The hydroxyl group can also be converted into a triflate, which is an excellent leaving group for subsequent cross-coupling reactions. This strategy has been used to introduce a wide range of organic nucleophiles, such as alkynes, boronic acids, organostannanes, thiols, phosphonates, and amines, at the 3-position of the pyridine ring. uni.lu

| Reagent Type | Product Type | Reaction Conditions | Reference |

| Alkyl Halide | Ether | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | nih.gov |

| Acyl Chloride | Ester | Base (e.g., Pyridine) | nih.gov |

| Triflic Anhydride | Triflate | Base (e.g., Pyridine) | uni.lu |

| Isocyanate | Carbamate | - | nih.gov |

Modifications and Substitutions on the Pyridine Ring

The pyridine ring of this compound can be further functionalized through various C-H activation and cross-coupling strategies. The inherent electronic properties of the pyridine ring, influenced by the existing substituents, dictate the regioselectivity of these reactions.

Direct C-H functionalization is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. While challenging, methods for the meta-selective C-H functionalization of pyridines are being developed, which could be applicable to modify the C-2 or C-6 positions of the target molecule. nih.gov

The fluorine atom at the 5-position can also be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions. More commonly, the pyridine ring can be halogenated at other positions, followed by cross-coupling reactions to introduce a variety of substituents.

Synthesis of Novel Pyridine Analogs and Heterocyclic Scaffolds

The versatility of this compound as a building block extends to the synthesis of more complex heterocyclic systems. The functional groups on the pyridine ring can participate in cyclization reactions to form fused heterocyclic scaffolds.

For example, 3-hydroxy-4-pyrones can be converted into 4-methoxy-3-oxidopyridinium ylides, which can then undergo cycloaddition reactions with electron-deficient alkenes to generate highly substituted 8-azabicyclo[3.2.1]octanes. researchgate.net This strategy could potentially be adapted for this compound to create novel bridged heterocyclic systems.

Furthermore, multicomponent reactions offer an efficient way to construct complex heterocyclic frameworks in a single step. By carefully choosing the reaction partners, it is possible to build fused pyridine systems, such as chromeno[2,3-b]pyridines, from simple starting materials. nih.gov

| Starting Material | Reaction Type | Resulting Scaffold | Reference |

| 3-Hydroxy-4-pyrone derivative | Cycloaddition | 8-Azabicyclo[3.2.1]octane | researchgate.net |

| Aldehyde, Thiol, Malononitrile | Multicomponent Reaction | Chromeno[2,3-b]pyridine | nih.gov |

Advanced Spectroscopic and Structural Characterization Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR)

To confirm the structure of 5-Fluoro-4-methoxypyridin-3-ol, a complete set of NMR data would be required. This would include:

¹H NMR: To identify the chemical environment of the hydrogen atoms on the pyridine (B92270) ring and the methoxy (B1213986) group. Expected signals would correspond to the aromatic protons and the methyl protons.

¹³C NMR: To determine the number of unique carbon environments and their chemical shifts, providing insight into the carbon skeleton.

¹⁹F NMR: Crucial for observing the fluorine atom's chemical shift and its coupling with neighboring protons, which is a key feature of the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.

Without experimental data, a table of expected chemical shifts and coupling constants cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS analysis would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition (C₆H₆FNO₂). Analysis of the fragmentation pattern would further help to confirm the structure by showing the characteristic loss of fragments such as the methoxy group or parts of the pyridine ring. No published HRMS data for this compound was found.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectra would reveal the characteristic vibrational frequencies of the functional groups present in this compound. Key expected absorptions would include:

O-H stretching from the hydroxyl group.

C-O stretching from the methoxy group and the phenol-like hydroxyl group.

C=C and C=N stretching from the pyridine ring.

C-F stretching.

Specific wavenumber data from experimental spectra is not available.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

A single-crystal X-ray diffraction study would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. This technique would confirm the substitution pattern and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. No crystallographic data for this compound has been deposited in the Cambridge Structural Database or reported elsewhere.

Advanced Spectroscopic Probes for Investigating Molecular Conformations and Intermolecular Interactions

Advanced spectroscopic techniques could be employed to study the conformational preferences of the methoxy group relative to the pyridine ring and to investigate the nature and strength of intermolecular hydrogen bonds in different environments. However, no such studies have been published for this compound.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules like 5-Fluoro-4-methoxypyridin-3-ol. DFT methods can provide insights into the molecule's geometry, electronic distribution, and reactivity.

Electronic Structure and Reactivity: DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound. ijcce.ac.irniscair.res.in From the optimized structure, key electronic parameters can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For substituted pyridines, the nature and position of the substituents significantly influence the electronic properties. researchgate.net In this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) and hydroxyl groups will have a combined effect on the electron density distribution of the pyridine (B92270) ring. This, in turn, dictates the molecule's reactivity and potential interaction sites. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions of intermolecular interactions. ijcce.ac.ir

Spectroscopic Property Prediction: DFT can also be used to predict various spectroscopic properties, which can aid in the characterization of the compound. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. ijcce.ac.ir Furthermore, the vibrational frequencies (IR and Raman spectra) can be calculated to help identify the characteristic functional groups and their vibrational modes.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar pyridine derivatives, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Molecular Docking Studies for Ligand-Macromolecule Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. niscair.res.innih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to explore its potential as an inhibitor of various enzymes, such as protein kinases, which are common targets for pyridine-based inhibitors. nih.govacs.orgnih.gov The process involves preparing the 3D structure of the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

The binding interactions can be analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues. nih.gov For example, the hydroxyl and methoxy groups of this compound could act as hydrogen bond donors or acceptors, while the pyridine ring could engage in pi-stacking interactions.

A hypothetical docking result for this compound with a generic kinase is shown in the table below.

| Parameter | Value | Details |

| Target Protein | Protein Kinase (e.g., EGFR) | A common target for pyridine derivatives. nih.gov |

| Binding Affinity | -7.5 kcal/mol | Predicted binding energy. |

| Key Interactions | Hydrogen bonds with backbone atoms; pi-stacking with aromatic residues. | Specific amino acid interactions would be identified. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. nih.govacs.orgnih.gov MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein upon binding.

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed in a simulated physiological environment (water, ions). The simulation would reveal the flexibility of the ligand in the binding pocket and the persistence of the key interactions identified in docking. pnas.org Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time can indicate the stability of the complex. chemrevlett.com

MD simulations can also be used to study the conformational landscape of this compound in solution, providing insights into its preferred shapes before binding to a target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. chemrevlett.comnih.govnih.gov

To build a QSAR model for pyridine derivatives including this compound, a dataset of compounds with known biological activity (e.g., IC50 values against a specific target) would be required. chemrevlett.com Various molecular descriptors, representing the physicochemical properties, topology, and electronic features of the molecules, would be calculated. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the activity. nih.gov

Such a model could then be used to predict the biological activity of new, untested pyridine derivatives, including isomers or analogs of this compound, thereby guiding the synthesis of more potent compounds. plos.org

A hypothetical QSAR equation for a series of pyridine derivatives might look like: pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + constant

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors are beneficial for activity, while a lower molecular weight (MW) is preferred.

Cheminformatics and Virtual Screening Methodologies for Pyridine Derivatives

Cheminformatics encompasses the use of computational methods to manage, analyze, and model chemical information. neovarsity.orgresearchgate.net In the context of drug discovery, cheminformatics plays a vital role in virtual screening, which involves the computational screening of large chemical libraries to identify potential drug candidates. nih.gov

For pyridine derivatives, virtual screening can be performed using either ligand-based or structure-based approaches. researchgate.net

Ligand-based virtual screening: If known active pyridine-based ligands for a particular target exist, their structural features can be used to search for similar molecules in a database. This can be done using 2D fingerprint similarity or 3D shape-based screening.

Structure-based virtual screening: If the 3D structure of the target protein is known, molecular docking can be used to screen large libraries of pyridine derivatives against the target's binding site. wordpress.com

These virtual screening campaigns can efficiently prioritize a smaller, more manageable set of compounds for experimental testing, significantly accelerating the drug discovery process. nih.gov

Chemical Reactivity and Mechanistic Pathway Elucidation

Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

While specific kinetic and thermodynamic data for 5-Fluoro-4-methoxypyridin-3-ol are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from studies of analogous substituted pyridines. The rates of chemical reactions involving this compound are largely governed by the electronic properties of the fluorine and methoxy (B1213986) substituents.

Thermodynamic parameters for reactions such as protonation or tautomerization will also be influenced by the substituents. The stability of the resulting species will be dependent on how effectively the fluorine and methoxy groups can stabilize or destabilize charges or dipoles that develop.

Table 1: Predicted Influence of Substituents on Reaction Parameters

| Reaction Type | Substituent Effect (Fluorine) | Substituent Effect (Methoxy) | Predicted Overall Impact on Rate/Equilibrium |

| Electrophilic Substitution | Deactivating (Inductive) | Activating (Resonance) | Moderate to Slow |

| Nucleophilic Substitution | Activating (Inductive) | Deactivating (Resonance) | Potentially Fast |

| N-Protonation | Decreases basicity | Increases basicity | Dependent on relative contributions |

| O-Deprotonation | Increases acidity | Decreases acidity | Dependent on relative contributions |

Electronic and Steric Effects of Fluorine and Methoxy Substituents on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring in this compound is a direct consequence of the electronic and steric effects exerted by its substituents.

Electronic Effects:

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. The presence of fluorine also lowers the pKa of the pyridinium ion, making the parent molecule less basic.

Methoxy Group: The methoxy group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity, but more significantly, it has a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic system. This resonance effect generally dominates, increasing the electron density at the ortho and para positions relative to the methoxy group.

The combination of these effects in this compound leads to a complex pattern of electron distribution, influencing the regioselectivity of various reactions.

Steric Effects:

The methoxy group is bulkier than the fluorine atom and can exert some steric hindrance at the adjacent positions (C3 and C5). This steric bulk can influence the approach of reagents and may affect the regioselectivity of substitution reactions, favoring attack at less hindered sites. The fluorine atom, being relatively small, imposes minimal steric hindrance.

Oxidation, Reduction, and Rearrangement Pathways of this compound

Oxidation: The pyridine nitrogen in this compound is susceptible to oxidation, typically with peracids, to form the corresponding N-oxide. The rate of N-oxidation would be influenced by the electronic effects of the substituents. The electron-donating methoxy group would enhance the nucleophilicity of the nitrogen, promoting oxidation, while the electron-withdrawing fluorine atom would have the opposite effect. The phenolic hydroxyl group can also be oxidized under certain conditions, potentially leading to quinone-like structures, although this may be accompanied by ring opening or polymerization.

Reduction: Catalytic hydrogenation of the pyridine ring can lead to the corresponding piperidine derivative. This reduction typically requires forcing conditions. The substituents on the ring can influence the rate and success of the hydrogenation. The hydroxyl and methoxy groups may also be susceptible to hydrogenolysis under certain catalytic conditions.

Rearrangement Pathways: Substituted pyridinols can potentially undergo rearrangement reactions, though specific pathways for this compound are not documented. Under certain conditions, such as in the presence of strong acids or upon photochemical activation, rearrangements involving the migration of substituents or ring-opening/ring-closing sequences could be envisaged, but these are likely to be minor pathways compared to reactions at the functional groups.

Acid-Base Properties, Tautomerism, and Protonation States in Solution

Tautomerism: 3-Hydroxypyridines are known to exist in tautomeric equilibrium with their corresponding zwitterionic pyridone forms, particularly in polar solvents. nih.govmdpi.comnih.govresearchgate.net For this compound, two main tautomeric forms are expected: the enol form (hydroxypyridine) and the zwitterionic keto form (pyridinone). The position of this equilibrium will be influenced by the solvent polarity and the electronic nature of the substituents. The electron-withdrawing fluorine atom may favor the zwitterionic form by stabilizing the positive charge on the nitrogen.

Protonation States in Solution: In aqueous solution, this compound can exist in several protonation states depending on the pH. In strongly acidic solutions, both the pyridine nitrogen and the hydroxyl group may be protonated. As the pH increases, the pyridinium ion will be deprotonated, followed by the deprotonation of the hydroxyl group at higher pH values. The exact pKa values for these transitions would require experimental determination or high-level computational studies.

Mechanistic Insights into Specific Chemical Reactions (e.g., Hydrolysis, Cyclization)

Hydrolysis: The methoxy group could potentially undergo hydrolysis to a hydroxyl group under strong acidic conditions, although this is generally a difficult reaction for aryl ethers. The mechanism would involve protonation of the ether oxygen followed by nucleophilic attack by water.

Cyclization: Intramolecular cyclization reactions could be possible if a suitable reactive group were introduced into the molecule. For example, if the hydroxyl group were converted to a leaving group and a nucleophilic side chain were present, an intramolecular nucleophilic substitution could lead to a fused ring system. The feasibility and mechanism of such a reaction would be highly dependent on the specific reactants and conditions.

Pre Clinical Biological and Biochemical Research Excluding Human Clinical Data

In Vitro Biological Activity Studies

Enzyme Inhibition and Activation Mechanisms

Research into the enzyme inhibition profile of 5-Fluoro-4-methoxypyridin-3-ol has identified it as a potent inhibitor of human monoamine oxidase B (hMAO-B). researchgate.net A study detailing the synthesis of a series of fluorinated 3-hydroxypyridin-4-ones, which included the synthesis of this compound, highlighted its significant iron-chelating properties and its potent inhibitory activity against hMAO-B. researchgate.net This finding suggests a potential for this compound in the context of neurodegenerative diseases where MAO-B is a key target.

In a broader context, derivatives of 3-hydroxypyridine (B118123) have shown modulating effects on monoamine oxidase activity. For instance, the 3-hydroxypyridine derivative emoxypine has been observed to decrease the activity of both MAO-A and MAO-B in vitro.

Table 1: MAO-B Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | Activity |

| This compound | human Monoamine Oxidase B (hMAO-B) | Potent Inhibitor researchgate.net |

| Emoxypine | Monoamine Oxidase A (MAO-A) | Decreased activity |

| Emoxypine | Monoamine Oxidase B (MAO-B) | Decreased activity |

Receptor Binding and Ligand-Target Interactions

Specific receptor binding studies for this compound are not extensively available in the current scientific literature. The primary reported interaction is its chelation of iron ions, which is a key aspect of its mechanism of action. researchgate.net The binding interactions of this compound with the active site of human monoamine oxidase B are also a significant area of its bioactivity. researchgate.net

Antimicrobial Activity against Bacterial and Fungal Strains

Direct studies on the antimicrobial properties of this compound are limited. However, research on structurally related compounds provides some insights. For example, a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria. This suggests that the fluorinated pyridine (B92270) scaffold can be a valuable component in the design of new antimicrobial agents.

Anticancer Mechanisms in Cell Lines

While there is no specific data on the anticancer mechanisms of this compound, the broader class of pyridine derivatives has been a subject of interest in cancer research. Various substituted pyridines have been synthesized and evaluated for their antitumor activities against a range of human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Some of these compounds have exhibited notable in vitro antitumor activity at low concentrations.

Modulation of Specific Biochemical Pathways

The most significant biochemical pathway modulated by this compound, as identified in pre-clinical research, is the monoamine oxidase pathway through the potent inhibition of MAO-B. researchgate.net This enzyme is crucial in the degradation of neurotransmitters like dopamine. The compound's ability to chelate iron also points to its potential to interfere with biochemical processes where iron is a critical cofactor.

In Vivo Animal Model Studies

Investigation of Pharmacological Target Engagement in Animal Models

There is currently no available data from in vivo animal studies to describe the engagement of this compound with any specific pharmacological target. Research in this area would typically involve administering the compound to animal models to measure its direct interaction with proteins, enzymes, or receptors in a physiological setting. Such studies are fundamental to confirming the mechanism of action hypothesized from in vitro experiments.

Preclinical Metabolic Fate and Disposition (ADME) in Animal Systems, including Metabolite Profiling

Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal system is not documented in accessible scientific literature. The metabolic pathways, including the identification of potential metabolites, remain unknown.

| Parameter | Finding |

| Absorption | No data available |

| Distribution | No data available |

| Metabolism | No data available |

| Excretion | No data available |

| Metabolite Profile | No data available |

Distribution and Organ-Specific Accumulation in Animal Models

There are no published studies detailing the distribution patterns or potential for organ-specific accumulation of this compound in animal models. These studies are essential for understanding the compound's potential for therapeutic efficacy and for identifying any potential for localized toxicity.

Applications in Advanced Chemical and Material Sciences

Building Block for Medicinal Chemistry Research (Excluding Clinical Drug Development)

The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals, and its functionalization is a key strategy in the discovery of new therapeutic agents. bohrium.com The specific substitution pattern of 5-Fluoro-4-methoxypyridin-3-ol offers a valuable starting point for the synthesis of novel molecules with potential biological activity.

Design and Synthesis of Novel Bioactive Scaffolds

The "3-fluoro-4-methoxypyridin" core is present in compounds that have been investigated for their medicinal properties. For instance, the compound Feniralstat contains this structural motif and has been evaluated in clinical trials. nih.govnih.gov This indicates the potential of this scaffold in the design of new bioactive molecules.

Furthermore, derivatives of a similar "3-fluoro-4-methoxyphenyl" structure have been synthesized and identified as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target implicated in chronic obstructive pulmonary disease. nih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is linked to numerous diseases, including cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk The structural elements of this compound make it an attractive precursor for the synthesis of novel kinase inhibitors. For example, the hydroxyl group can be used as a handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate potency and selectivity.

The synthesis of complex bioactive molecules often relies on the availability of functionalized building blocks. The presence of multiple reactive sites on this compound allows for diverse chemical transformations, enabling the construction of libraries of compounds for high-throughput screening and the exploration of structure-activity relationships. For example, a novel anticancer agent, ASR352, was developed through the synthesis and evaluation of analogs of a lead compound, highlighting the importance of generating chemical diversity to identify potent therapeutic candidates. nih.gov

Table 1: Examples of Bioactive Scaffolds Containing Related Structural Motifs

| Compound Name | Structural Motif | Therapeutic Target/Indication |

| Feniralstat | 3-fluoro-4-methoxypyridin | Investigational drug for certain diseases nih.govnih.gov |

| IHMT-PI3Kδ-372 | 3-fluoro-4-methoxyphenyl | PI3Kδ inhibitor for Chronic Obstructive Pulmonary Disease nih.gov |

Probing Biological Systems with Pyridine-Based Chemical Tools

Chemical probes are essential tools for dissecting complex biological processes. The development of probes with high specificity and well-defined mechanisms of action is crucial for understanding the roles of individual proteins and pathways in health and disease. The pyridine ring, due to its ability to participate in various non-covalent interactions, is a common feature in such chemical tools.

While no specific studies detailing the use of this compound as a chemical probe have been identified, its structural characteristics suggest its potential in this area. For instance, its core structure could be incorporated into molecules designed to interact with specific biological targets. The fluorine atom can serve as a useful label for 19F NMR studies, allowing for the investigation of binding events and conformational changes in proteins.

Agrochemical Research and Development

Pyridine-based compounds represent a significant class of agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The introduction of fluorine into these molecules can enhance their efficacy and metabolic stability. researchgate.net

Exploration of Pyridine-Based Compounds as Potential Agrochemicals (e.g., Pesticides, Herbicides)

Fluorinated pyridines are prevalent in the agrochemical industry, with many commercial products containing this structural feature. bohrium.comresearchgate.net High-throughput screening is a common strategy for identifying new agrochemical leads. nih.govlifechemicals.com Given the known activity of related compounds, derivatives of this compound would be logical candidates for inclusion in such screening libraries. The combination of the pyridine ring with fluorine and other functional groups offers the potential for novel modes of action or improved properties over existing agrochemicals.

Investigation of Environmentally Relevant Degradation Pathways

The environmental fate of agrochemicals is a critical consideration in their development and registration. nih.gov The degradation of pyridine-based herbicides can occur through various mechanisms, including microbial and photochemical pathways. nih.govacs.org Studies on the photodegradation of fluorinated pesticides have shown that the process can be complex, leading to the formation of multiple fluorinated byproducts. nih.govacs.orgacs.org The presence of a hydroxyl group on the pyridine ring, as in this compound, may influence its degradation profile, potentially leading to different breakdown products compared to non-hydroxylated analogs.

The persistence of some pyridine-based herbicides in the environment, particularly in compost, is a known issue. google.com Understanding the degradation pathways of new compounds is therefore essential to mitigate potential environmental risks. The UV absorption properties of pyridine derivatives suggest that photodegradation can be a significant environmental fate process. researchgate.net The specific substituents on the pyridine ring can influence the rate and products of this degradation. nih.gov

Material Science Applications

The unique electronic properties of the pyridine ring have led to its incorporation into a variety of advanced materials. Pyridine-containing polymers, for instance, have been investigated for their potential as conductive materials. wikipedia.orgresearchgate.netst-andrews.ac.uknih.gov

While there is no specific literature on the use of this compound in material science, its structure suggests potential applications. The presence of the pyridine ring, along with the potential for polymerization through its functional groups, could enable the synthesis of novel polymers with tailored electronic and physical properties. The fluorine and methoxy (B1213986) substituents would be expected to modulate the electronic characteristics of such polymers. Pyridine and its derivatives are also utilized in the electronics industry for applications such as in the production of organic semiconductor materials. google.comjubilantingrevia.comgoogle.com The functional groups on this compound could be leveraged to create materials with specific functionalities for use in electronic devices.

Coordination Chemistry for Catalysis and Sensor Design

The pyridine nitrogen and the hydroxyl group of this compound provide potential coordination sites for metal ions, making it a versatile ligand in coordination chemistry. wikipedia.orgjscimedcentral.com The electronic properties of the pyridine ring, modified by the electron-withdrawing fluorine atom and the electron-donating methoxy and hydroxyl groups, can influence the stability and reactivity of the resulting metal complexes.

Catalysis:

Pyridinol-based ligands have gained attention in the development of catalysts, inspired by the active site of metalloenzymes like [Fe]-hydrogenase. rsc.org In such systems, the pyridinol ligand coordinates to the metal center, while the hydroxyl group can act as a Brønsted acid or base, participating in substrate activation or proton transfer steps during the catalytic cycle. rsc.org The presence of a fluorine atom on the pyridine ring of this compound could further modulate the electronic properties of the metal center, potentially enhancing catalytic activity or selectivity. Research on fluorinated pyridines has also shown that the C-F bond can be activated by transition metal complexes, leading to novel reactivity and the formation of organometallic species that could serve as catalytic intermediates. nih.gov

Sensor Design:

Pyridine derivatives are widely employed in the design of chemical sensors, particularly for the detection of metal cations. nih.gov The coordination of a target analyte to the pyridine-based ligand can induce a measurable change in the photophysical properties of the molecule, such as fluorescence or absorbance. The specific substitution pattern of this compound could lead to selective binding of certain metal ions, forming the basis for a selective sensor. The fluorine atom could also be exploited for developing ¹⁹F NMR-based sensors, where changes in the chemical shift of the fluorine nucleus upon analyte binding would provide a sensitive detection signal. The self-assembly of pyridine-modified ligands on surfaces, such as gold, can also be utilized to create sensor platforms. nih.gov

Table 1: Potential Coordination Modes of this compound in Catalysis and Sensor Design

| Coordination Feature | Potential Role in Catalysis | Potential Role in Sensor Design |

| Pyridine Nitrogen | Coordination to metal center, influencing its electronic properties and reactivity. wikipedia.orgjscimedcentral.com | Binding site for metal cations, leading to a detectable signal. nih.gov |

| Hydroxyl Group | Can act as a Brønsted acid/base to facilitate catalytic reactions. rsc.org | Can participate in hydrogen bonding with analytes, enhancing binding affinity. |

| Fluorine Atom | Modulates the electronic properties of the metal center, potentially enhancing catalytic performance. nih.gov | Can serve as a reporter for ¹⁹F NMR-based sensing applications. |

| Methoxy Group | Can influence the steric and electronic environment of the metal center. | Can modulate the solubility and binding properties of the sensor molecule. |

Integration into Fluorinated Polymers and Network Materials

The incorporation of fluorine atoms into polymers can significantly enhance their properties, such as thermal stability, chemical resistance, and solubility in organic solvents, while also lowering their dielectric constant and water uptake. researchgate.netclemson.edu this compound, with its reactive hydroxyl group and fluorinated pyridine core, presents itself as a valuable monomer for the synthesis of novel fluorinated polymers and network materials.

The hydroxyl group can be readily used for polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would feature the fluorinated methoxypyridine moiety as a repeating unit in the polymer backbone. The presence of the pyridine ring can impart specific functionalities to the polymer, such as the ability to coordinate with metal ions or participate in hydrogen bonding.

Fluorinated polyimides containing pyridine moieties have been synthesized and have shown excellent thermal stability, good mechanical properties, and low dielectric constants. researchgate.net By analogy, polymers derived from this compound are expected to exhibit similar desirable properties, making them potentially useful for applications in microelectronics and as high-performance materials. Furthermore, the development of reactive oxygen species (ROS) responsive fluorinated polymers has shown promise in biomedical applications for drug and gene delivery. nih.gov The unique combination of functional groups in this compound could be explored for the design of smart, stimuli-responsive polymer networks.

Table 2: Potential Properties of Polymers Derived from this compound

| Polymer Type | Potential Monomer Reactivity | Expected Polymer Properties | Potential Applications |

| Polyesters | Condensation of the hydroxyl group with dicarboxylic acids. | Enhanced thermal stability, chemical resistance, specific solubility. | High-performance plastics, engineering materials. |

| Polyurethanes | Reaction of the hydroxyl group with diisocyanates. | Good mechanical strength, tunable properties. | Foams, elastomers, coatings. |

| Polyimides (as a co-monomer) | Incorporation via a diamine derivative of the parent compound. | Excellent thermal stability, low dielectric constant, good optical transparency. researchgate.net | Microelectronics, aerospace materials. |

Development of Functional Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to construct well-defined molecular architectures. rsc.orgmdpi.com this compound is an excellent candidate for the design of functional supramolecular assemblies due to the presence of multiple hydrogen bond donor and acceptor sites, as well as the potential for other non-covalent interactions.

The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen, the methoxy oxygen, and the fluorine atom can all act as hydrogen bond acceptors. nih.govrsc.orgmdpi.com This multiplicity of interaction sites allows for the formation of various hydrogen-bonding motifs, leading to the self-assembly of one-dimensional chains, two-dimensional sheets, or three-dimensional networks in the solid state. The interplay between these different hydrogen bonds can be influenced by factors such as the solvent and the presence of other molecules, allowing for control over the resulting supramolecular architecture. nih.gov

Table 3: Potential Non-Covalent Interactions and Resulting Supramolecular Structures of this compound

| Non-Covalent Interaction | Participating Functional Group(s) | Potential Supramolecular Structure |

| Hydrogen Bonding (Donor) | Hydroxyl group nih.gov | Chains, sheets, networks mdpi.comresearchgate.net |

| Hydrogen Bonding (Acceptor) | Pyridine nitrogen, Methoxy oxygen, Fluorine atom rsc.orgnih.gov | Diverse hydrogen-bonded motifs |

| Halogen Bonding | Fluorine atom mdpi.com | Directed crystal packing |

| π-π Stacking | Pyridine ring | Stacked columnar or layered structures |

Future Research Directions and Methodological Advances

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes. Future research on 5-Fluoro-4-methoxypyridin-3-ol will prioritize the development of sustainable and green synthetic routes. This involves exploring methods that reduce waste, use less hazardous solvents, and are more energy-efficient. bhu.ac.innih.gov

Key approaches will likely include:

Microwave-assisted synthesis: This technique has been shown to be an effective green chemistry tool, often leading to higher yields, shorter reaction times, and purer products. nih.govacs.org

Ultrasound-induced synthesis: Similar to microwave assistance, ultrasound can accelerate reactions and improve efficiency. nih.govijpsonline.com

One-pot multicomponent reactions: These reactions combine multiple steps into a single procedure, reducing the need for intermediate purification and minimizing solvent usage. nih.govnih.govacs.org

Use of green catalysts and solvents: Research will focus on employing environmentally friendly catalysts, such as reusable solid catalysts like activated fly ash, and safer solvents like ethanol (B145695) and water. bhu.ac.innih.govijpsonline.com

Flow chemistry: Continuous flow reactors offer precise control over reaction conditions, leading to improved safety, scalability, and efficiency compared to traditional batch processes. technologynetworks.com

These green protocols are not only environmentally responsible but also often lead to more cost-effective and efficient production of pyridine (B92270) derivatives. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Future applications of AI and ML in this area include:

Predicting bioactivity: Machine learning models can be trained on existing data to predict the biological activity of new, unsynthesized pyridine derivatives, helping to prioritize candidates for synthesis and testing. research.googlenih.gov

Optimizing molecular properties: AI algorithms can be used to design novel derivatives of this compound with enhanced properties, such as improved potency, selectivity, or metabolic stability. nih.govyoutube.com

Predicting reaction outcomes and synthesis routes: Generative AI models can propose synthetic pathways for target molecules, accelerating the discovery of new and efficient synthetic methods. youtube.com

De novo drug design: AI can generate entirely new molecular structures with desired properties, expanding the chemical space for drug discovery. rsc.org

The integration of AI and ML will significantly accelerate the design-make-test-analyze cycle in the development of new pyridine-based compounds. nih.govyoutube.com

Exploration of Undiscovered Biological Targets and Therapeutic Modalities

Pyridine and its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.govontosight.ai Future research will aim to uncover new biological targets and therapeutic applications for this compound.

Areas of exploration will include:

Screening against diverse biological targets: The compound and its derivatives will be tested against a broad array of enzymes, receptors, and other biological targets to identify novel activities. researchgate.netontosight.ai The introduction of a fluorine atom can significantly alter a molecule's properties, potentially leading to unique biological interactions. mdpi.com

Investigating new therapeutic areas: Beyond established applications, research will explore the potential of this compound in treating a wider range of diseases.

Late-stage functionalization: The development of methods for the direct and selective functionalization of the pyridine ring will enable the rapid generation of diverse analogs for biological screening. innovations-report.comuni-muenster.dersc.orgnih.gov This approach allows for the modification of complex molecules without the need for complete resynthesis. uni-muenster.de

Structure-activity relationship (SAR) studies: Detailed SAR studies will be conducted to understand how different substituents on the pyridine ring influence biological activity, guiding the design of more potent and selective compounds. nih.gov

The unique structural features of this compound, combining a pyridine core with fluorine and methoxy (B1213986) substituents, make it a promising candidate for discovering novel therapeutic agents.

Novel Analytical Techniques for Real-time Monitoring of Reactions and Biological Interactions

Advancements in analytical techniques are crucial for understanding and optimizing chemical processes and biological interactions. For this compound, the development of novel analytical methods will provide deeper insights.

Future analytical advancements will focus on:

Real-time reaction monitoring: Techniques like ultrafast multidimensional NMR spectroscopy can provide detailed mechanistic insights into the formation of pyridine derivatives, allowing for the optimization of reaction conditions. nih.gov

Advanced mass spectrometry techniques: High-resolution mass spectrometry is essential for the identification and quantification of fluorinated compounds and their metabolites in complex matrices. nih.govgore.com

Biosensors: The development of biosensors can enable the real-time detection and quantification of interactions between this compound and its biological targets. nih.govnih.gov This can provide valuable information on binding kinetics and affinity.

Zero-field NMR: This emerging technique can be used for the chemical fingerprinting of pyridine derivatives, offering a unique method for their identification and characterization. soton.ac.uk

These advanced analytical tools will be instrumental in both the chemical synthesis and the biological evaluation of this compound.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of research on this compound lies in interdisciplinary collaboration. The unique properties of fluorinated pyridine derivatives suggest potential applications beyond medicine. uni-muenster.de

Interdisciplinary research will explore:

Materials Science: Pyridine-containing compounds are used in the development of organic functional materials. innovations-report.comuni-muenster.de The fluorine and methoxy groups of this compound could impart unique optical or electronic properties, making it a candidate for applications in areas like organic light-emitting diodes (OLEDs).

Agrochemicals: Pyridine derivatives are prevalent in agricultural chemicals. uni-muenster.de Research could investigate the potential of this compound and its analogs as novel pesticides or herbicides.

Chemical Biology: The use of fluorinated compounds as probes to study biological systems is a growing field. rsc.org The fluorine atom in this compound could serve as a useful label for ¹⁹F NMR studies of biological interactions.

By fostering collaborations between chemists, biologists, and materials scientists, the full potential of this compound can be realized, leading to innovations across a wide range of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.